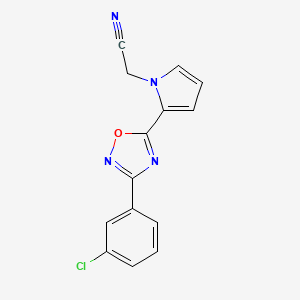![molecular formula C13H23NO5 B2853517 3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester CAS No. 890019-17-7](/img/structure/B2853517.png)
3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” is a compound that contains a tert-butyloxycarbonyl (BOC) protecting group . The BOC group is a protecting group used in organic synthesis, particularly for the protection of amines . The compound also contains an ester group, which is derived from hexanoic acid, a six-carbon carboxylic acid .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In a study, a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) were prepared . These protected AAILs were used as the starting materials in dipeptide synthesis with commonly used coupling reagents .Molecular Structure Analysis
The molecular structure of “3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” can be analyzed based on its constituent parts. It contains a BOC group, an amine group, a hexanoic acid group, and an ester group . The BOC group is attached to the nitrogen atom of the amine group, and the hexanoic acid group is attached to the carbon atom of the ester group .Chemical Reactions Analysis
The BOC group in the compound can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
This compound is used in the synthesis of peptides. The tert-butyloxycarbonyl (Boc) group serves as a protective group for amino acids during the synthesis process. It prevents unwanted reactions that may occur due to the amino group’s reactivity, thus allowing for the selective formation of peptide bonds .
Ionic Liquid Formation
The Boc-protected amino acid can be converted into ionic liquids, which are used as solvents and reagents in organic synthesis. These ionic liquids, derived from Boc-protected amino acids, facilitate reactions like dipeptide synthesis by providing a stable environment that minimizes side reactions .
Deprotection Strategies
In organic synthesis, the Boc group can be selectively removed (deprotected) without affecting other functional groups. This is crucial for multi-step synthesis processes where the amino group needs to be temporarily protected to allow for other reactions to occur first .
Medicinal Chemistry
The Boc-protected amino acid derivatives are used in medicinal chemistry for the synthesis of pharmacologically active molecules. The protection strategy allows for the introduction of amino groups into complex molecules without undesired interactions .
Polymer Chemistry
Boc-protected amino acid esters are used in polymer chemistry to introduce amino functionalities into polymers. This is particularly useful in the creation of poly(ester-carbonate)s, which have applications in biodegradable materials and drug delivery systems .
Material Science
The thermal properties of Boc-protected compounds make them suitable for applications in material science. They can be used to modify the properties of materials, such as increasing thermal stability or altering solubility characteristics to suit specific applications .
Wirkmechanismus
Target of Action
The compound contains a tert-butyloxycarbonyl (boc) group , which is commonly used in organic synthesis as a protecting group for amines .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Removal of the Boc group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . The Boc group protects the amine from unwanted reactions during synthesis, and can be selectively removed when no longer needed .
Biochemical Pathways
The compound’s boc group plays a crucial role in peptide synthesis . It allows for the selective formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
The Boc group increases the compound’s stability and solubility in organic solvents , which may influence its absorption and distribution.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific context in which it is used. In the context of peptide synthesis, the Boc group allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .
Action Environment
Environmental factors such as pH and temperature can influence the stability and efficacy of the compound. For instance, the Boc group can be removed under acidic conditions . Therefore, the compound’s action may be influenced by the acidity of its environment. Additionally, the compound’s stability may be affected by temperature, as higher temperatures can accelerate many chemical reactions.
Safety and Hazards
While specific safety and hazard information for “3-Oxo-6-[(tert-butyloxycarbonyl)amino]hexanoic acid ethyl ester” was not found in the search results, it’s important to note that care should be taken when using amino acid ionic liquids (AAILs) for organic synthesis because of their multiple reactive groups .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxohexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-5-18-11(16)9-10(15)7-6-8-14-12(17)19-13(2,3)4/h5-9H2,1-4H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTOXDUPBUWUHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCCNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)
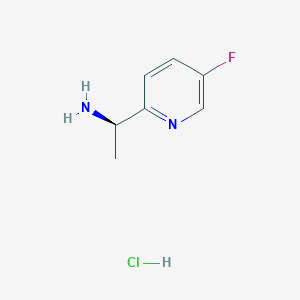
![N-[3-(dimethylamino)propyl]-N'-(2,5-dimethylphenyl)oxamide](/img/structure/B2853436.png)
![Ethyl 4-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2853437.png)
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2853438.png)
![5-Methyl-7-(4-methylpyrazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2853441.png)
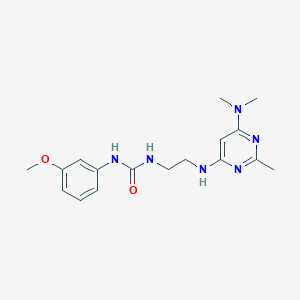
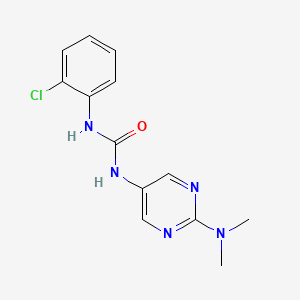
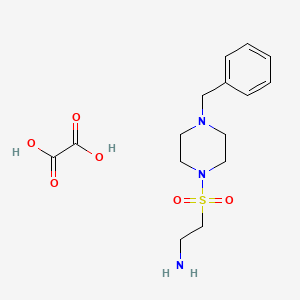
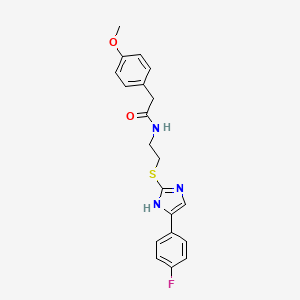
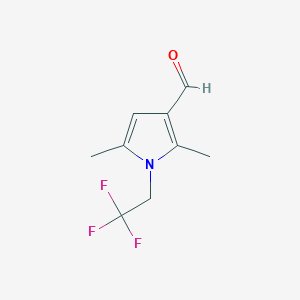
![2-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B2853453.png)

